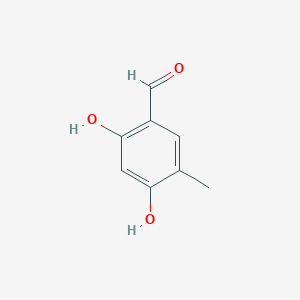

2,4-Dihydroxy-5-methylbenzaldehyde

Description

Contextual Significance and Research Scope

2,4-Dihydroxy-5-methylbenzaldehyde, a member of the hydroxylated benzaldehyde (B42025) family, holds specific importance due to its molecular structure. The presence of hydroxyl and methyl groups on the benzaldehyde framework gives rise to its unique reactivity and biological activity. biomolther.org Research has primarily focused on its synthesis, characterization, and exploration of its utility as a building block in organic synthesis and its potential pharmacological properties. biomolther.orgconicet.gov.ar

The formal identification of this compound is cataloged under the CAS Registry Number 39828-37-0. Its molecular formula is C₈H₈O₃, and it has a molecular weight of 152.15 g/mol . nih.gov The systematic nomenclature for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is this compound. nih.gov

Interdisciplinary Relevance in Chemical and Biological Sciences

The study of this compound extends across multiple scientific disciplines, most notably in synthetic organic chemistry and medicinal chemistry.

In the realm of synthetic organic chemistry , this compound serves as a valuable precursor for the synthesis of more complex molecules. biomolther.org For instance, it is a key starting material in the synthesis of various heterocyclic compounds, such as coumarins. nih.govlew.roorganic-chemistry.orgmdpi.comekb.eg The reactivity of its aldehyde and hydroxyl groups allows for a range of chemical transformations, including condensation and cyclization reactions. nih.govlew.romdpi.com One common synthetic route to produce this aldehyde involves the selective oxidation of 2,4-dihydroxy-5-methyltoluene.

From a biological and medicinal chemistry perspective, this compound and its derivatives have been investigated for their potential biological activities. biomolther.org Research has indicated that this compound exhibits antimicrobial and antioxidant properties. biomolther.org Studies have also explored its potential as an anti-inflammatory and anti-angiogenic agent. biomolther.org Furthermore, derivatives of 2,4-dihydroxybenzaldehyde (B120756), specifically Schiff bases, have been studied as potential inhibitors of Hsp90, a target in cancer therapy. conicet.gov.ar

Historical Perspective of Investigations on Benzaldehyde Derivatives

The exploration of benzaldehyde and its derivatives has a rich history, dating back to the early 19th century. In 1803, the French pharmacist Martrès first extracted benzaldehyde from bitter almonds. wikipedia.org Subsequent work by French chemists Pierre Robiquet and Antoine Boutron-Charlard further characterized the compound, and in 1832, Friedrich Wöhler and Justus von Liebig achieved its synthesis. wikipedia.org

Benzaldehyde itself is the simplest aromatic aldehyde and is a cornerstone in organic chemistry. wikipedia.orgncats.io It undergoes a variety of characteristic reactions, including oxidation to benzoic acid and condensation reactions to form larger molecules. wikipedia.org The study of substituted benzaldehydes, like this compound, is a natural progression of this foundational research.

The introduction of substituents onto the benzene (B151609) ring of benzaldehyde dramatically influences its physical and chemical properties. orientjchem.orgnih.gov For example, hydroxyl groups, as seen in this compound, can increase polarity and participate in hydrogen bonding, which can affect solubility and interactions with biological targets. The position of these substituents is also critical, leading to a wide array of isomers with distinct properties and applications. For instance, 2,5-Dihydroxybenzaldehyde (B135720) is another natural antimicrobial agent with its own unique set of characteristics and synthetic routes. chemicalbook.comchemicalbook.com

The investigation into benzaldehyde derivatives has been a continuous effort, driven by the quest for new materials, fragrances, and therapeutic agents. google.commaiaresearch.comnih.gov The systematic study of these compounds, including this compound, contributes to our understanding of structure-activity relationships and fuels the development of novel chemical entities with tailored functionalities. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(4-9)8(11)3-7(5)10/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATWPRIBCRVOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610809 | |

| Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39828-37-0 | |

| Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Database Annotation in Scientific Literature

Standardized Chemical Naming Conventions

The primary standardized name for this compound is assigned by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC nomenclature provides a systematic and unambiguous method for naming chemical compounds based on their molecular structure. For this compound, the IUPAC name is 2,4-dihydroxy-5-methylbenzaldehyde . nih.gov This name clearly indicates a benzaldehyde (B42025) core structure with hydroxyl (-OH) groups at the 2nd and 4th positions of the benzene (B151609) ring and a methyl (-CH₃) group at the 5th position.

Another systematic naming convention designates the compound as Benzaldehyde, 2,4-dihydroxy-5-methyl- . nih.gov This format, often utilized in chemical indexing and databases, lists the parent molecule followed by its substituents. Both naming conventions are recognized and accepted in scientific literature, providing clarity and precision in identifying the compound's structure.

Common Synonyms and Their Usage in Research

In addition to its formal systematic names, this compound is also known by several synonyms in research and commercial contexts. While these names may not be as systematically descriptive as the IUPAC name, they are frequently encountered in scientific papers, chemical catalogs, and databases. The use of synonyms can sometimes reflect historical naming conventions or highlight specific structural features.

Some of the common synonyms for this compound include:

5-Methyl-β-resorcylaldehyde

4-Formyl-5-methylresorcinol

It is important for researchers to be aware of these synonyms to ensure comprehensive literature searches and to correctly identify the compound when it is referred to by different names.

Representation in Chemical Databases and Information Systems

To facilitate the organization and retrieval of chemical information, this compound is indexed in numerous chemical databases and information systems. Each entry is assigned a unique identifier, which acts as a digital fingerprint for the compound, eliminating the ambiguity that can arise from multiple synonyms or naming conventions.

Key database identifiers for this compound include:

CAS Registry Number: The Chemical Abstracts Service (CAS) has assigned the registry number 39828-37-0 to this compound. nih.gov This unique numerical identifier is widely used in scientific literature, regulatory submissions, and chemical commerce to provide a single, universally recognized identifier.

PubChem CID: In the PubChem database, a comprehensive resource of chemical information, this compound is assigned the Compound ID (CID) 21106175 . nih.gov

ChEMBL ID: The ChEMBL database of bioactive molecules with drug-like properties lists this compound with the identifier CHEMBL1875241 . nih.govguidechem.com

ChemSpider ID: The ChemSpider database, a free chemical structure database, provides a unique identifier for this compound.

InChI and SMILES: To represent the compound's structure in a machine-readable format, standardized line notations are used.

The International Chemical Identifier (InChI) for this compound is InChI=1S/C8H8O3/c1-5-2-6(4-9)8(11)3-7(5)10/h2-4,10-11H,1H3 . nih.gov

The Simplified Molecular Input Line Entry System (SMILES) notation is CC1=CC(=C(C=C1O)O)C=O . nih.gov

These various identifiers are crucial for informatics and computational chemistry, enabling researchers to perform detailed searches, cross-reference information across different databases, and integrate data from multiple sources.

Synthetic Methodologies and Strategies for 2,4 Dihydroxy 5 Methylbenzaldehyde

Established Synthetic Pathways

The traditional synthesis of 2,4-Dihydroxy-5-methylbenzaldehyde relies on well-established organic reactions, primarily involving the introduction of a formyl group onto a pre-existing substituted phenol (B47542).

Formylation Reactions of Substituted Phenols

The most direct route to this compound is the formylation of 4-methylresorcinol (2,4-dihydroxytoluene). biosynth.comsigmaaldrich.com Due to the presence of two activating hydroxyl groups, the aromatic ring of 4-methylresorcinol is highly susceptible to electrophilic aromatic substitution. Several classical formylation methods can be employed.

The Duff Reaction: This reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as glacial acetic acid or trifluoroacetic acid. wikipedia.orgecu.eduresearchgate.net The reaction proceeds through the generation of an iminium electrophile from protonated hexamine, which then attacks the electron-rich phenol ring. wikipedia.org Formylation occurs preferentially at the position ortho to a hydroxyl group. wikipedia.org For 4-methylresorcinol, the aldehyde group is directed to the C5 position, which is ortho to the C4-hydroxyl group and activated by both hydroxyls. A subsequent hydrolysis step provides the final aldehyde product. wikipedia.org While effective for phenols with strongly electron-donating groups, the Duff reaction is often noted for having modest yields. wikipedia.orgecu.edu

The Vilsmeier-Haack Reaction: This method involves the use of a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemeurope.com The resulting electrophilic chloroiminium ion attacks the activated aromatic ring of 4-methylresorcinol. chemeurope.comnrochemistry.com The initial product is an iminium ion, which is then hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.orgchemeurope.com The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds and generally offers good regioselectivity, targeting the position most activated by the directing groups. wikipedia.orgnrochemistry.com In the case of 4-methylresorcinol, the formylation occurs at the C5 position.

| Method | Reagents | Key Features | Typical Starting Material |

|---|---|---|---|

| Duff Reaction | Hexamine, Acid (e.g., Acetic Acid, Trifluoroacetic Acid) | Direct ortho-formylation of phenols; often has low to moderate yields. wikipedia.orgecu.edu | 4-Methylresorcinol |

| Vilsmeier-Haack Reaction | DMF, POCl₃, followed by H₂O workup | Uses an electrophilic iminium ion; effective for electron-rich arenes. wikipedia.orgchemeurope.comorganic-chemistry.org | 4-Methylresorcinol |

Derivatization from Related Benzaldehyde (B42025) Precursors

An alternative strategy involves modifying a more readily available benzaldehyde, such as 2,4-dihydroxybenzaldehyde (B120756) (β-resorcylaldehyde). This approach requires a sequence of protection, functionalization, and deprotection steps.

A plausible pathway begins with the selective protection of one or both hydroxyl groups of 2,4-dihydroxybenzaldehyde to prevent side reactions. For instance, benzylation using benzyl (B1604629) chloride can yield intermediates like 4-benzyloxy-2-hydroxybenzaldehyde or 2,4-dibenzyloxybenzaldehyde. google.comprepchem.com Following protection, a methyl group can be introduced onto the aromatic ring at the C5 position. This could potentially be achieved through a Friedel-Crafts alkylation, although care must be taken to control the reaction conditions to avoid polymerization or rearrangement, especially given the activated nature of the ring. The final step would involve the removal of the protecting group(s) (e.g., by catalytic hydrogenation for benzyl groups) to reveal the free hydroxyls and yield this compound.

Multi-step Organic Synthesis Approaches

Multi-step syntheses allow for the construction of this compound from simpler, less functionalized starting materials like resorcinol (B1680541). Such an approach provides flexibility but increases the total number of synthetic operations.

One potential multi-step route starts with the alkylation of resorcinol. A Friedel-Crafts alkylation using a methylating agent like methanol (B129727) in the presence of a suitable catalyst can introduce the methyl group onto the resorcinol ring. google.com This reaction can produce a mixture of isomers, including the desired 4-methylresorcinol. google.com After isolation and purification of 4-methylresorcinol, a formylation reaction, such as the Duff or Vilsmeier-Haack reaction as described in section 3.1.1, would be performed to introduce the aldehyde group at the C5 position, yielding the final product.

Advanced Synthetic Techniques

To overcome some of the limitations of classical methods, such as long reaction times or moderate yields, advanced synthetic techniques have been explored. These methods often offer enhanced efficiency and align with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate a wide range of chemical reactions. nih.govorganic-chemistry.orgnih.gov By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. organic-chemistry.orgraco.cat

The established formylation reactions for producing this compound are prime candidates for microwave assistance. For example, performing the Duff or Vilsmeier-Haack formylation of 4-methylresorcinol under microwave irradiation could potentially shorten the reaction time from several hours to mere minutes. organic-chemistry.org The chemoselectivity of the reaction may also be enhanced under these conditions. nih.gov This approach is particularly valuable for synthesizing derivatives in a more time-efficient manner, which is beneficial in both research and industrial settings.

| Technique | Principle | Potential Advantages for Synthesizing this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid, uniform heating of the reaction mixture via microwave irradiation. nih.gov | Significant reduction in reaction time, potential for increased yields, and enhanced reaction control. organic-chemistry.orgnih.gov |

| Solvent-Free Reaction Conditions | Reactions are conducted without a solvent, often using a solid support or phase-transfer catalyst. nih.gov | Environmentally friendly (reduced solvent waste), simplified work-up and purification, and potentially lower costs. nih.gov |

Solvent-Free Reaction Conditions

Conducting syntheses under solvent-free, or solid-state, conditions is another green chemistry approach that can improve the efficiency and environmental profile of a chemical process. nih.gov These reactions often proceed by mixing the reactants, sometimes with a solid support like alumina (B75360) or silica (B1680970) gel, or a phase-transfer catalyst, and heating the mixture. nih.govraco.cat

The synthesis of this compound could be adapted to solvent-free conditions. For instance, the formylation of 4-methylresorcinol could be attempted by grinding the solid phenol with hexamine and a solid acid catalyst. This method eliminates the need for large volumes of potentially hazardous solvents, simplifies the product isolation procedure, and reduces waste, thereby offering a more sustainable synthetic route. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. researchgate.netresearchgate.net These principles are highly relevant to the synthesis of this compound, aiming for higher efficiency, use of safer materials, and waste reduction.

Atom Economy Maximization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing waste. primescholars.com For the synthesis of this compound, choosing a synthetic route with a high atom economy is crucial for sustainability. For instance, addition and rearrangement reactions inherently have 100% atom economy. primescholars.com

| Reaction Type | Starting Materials | Product | Byproducts | Atom Economy (%) |

| Hypothetical Addition | 4-Methylresorcinol + Formylating Agent (e.g., CO/HCl) | This compound | None (ideal) | 100% |

| Hypothetical Substitution | 4-Methylresorcinol + Chloroform + Sodium Hydroxide | This compound | Sodium Chloride, Water | < 100% |

This table presents a simplified, hypothetical comparison. Actual atom economy would depend on the specific reagents and stoichiometry used.

Renewable Feedstock Utilization

The use of renewable feedstocks is a key aspect of green chemistry, aiming to move away from fossil fuel-based starting materials. researchgate.net Research into the synthesis of aromatic chemicals from bio-based resources, such as those derived from sugars like 5-hydroxymethylfurfural (B1680220) (HMF), is a growing field. researchgate.net While a direct synthesis of this compound from a specific renewable feedstock is not prominently documented, the principles of converting biomass into valuable chemical intermediates are well-established. researchgate.netresearchgate.net Lignin, a major component of wood, is a rich source of aromatic compounds and presents a potential renewable starting point for phenolic compounds like the precursors to this compound. researchgate.net

Waste Minimization Strategies

Minimizing waste is a fundamental goal of green chemistry and is critical in industrial chemical production. repec.orgresearchgate.net Strategies for waste minimization in the synthesis of this compound include:

Source Reduction: Optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of byproducts. researchgate.net

Catalyst Recycling: Employing heterogeneous or recyclable catalysts that can be easily separated from the reaction mixture and reused, reducing catalyst waste. nih.gov

Solvent Selection: Using greener solvents, such as water or bio-based solvents, or performing reactions under solvent-free conditions.

Process Integration: Designing multi-step syntheses where intermediates are not isolated, reducing separation and purification steps that generate waste. nih.gov

Flow Chemistry Applications in Process Optimization

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers significant advantages for process optimization and aligns with green chemistry principles. researchgate.netvapourtec.comvapourtec.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for hazardous reactions. nih.govresearchgate.net The ability to scale up production by running the process for a longer duration rather than using larger reactors makes it an attractive option for industrial applications. vapourtec.com While specific applications of flow chemistry for the synthesis of this compound are not extensively detailed, the technology's proven success in the synthesis of other active pharmaceutical ingredients and fine chemicals suggests its high potential in this area. nih.gov

Large-Scale Preparative Methods and Industrial Implications

The industrial-scale synthesis of this compound requires robust, cost-effective, and scalable methods. The Vilsmeier-Haack reaction, as mentioned earlier, is a method that has been adapted for large-scale preparation of related compounds like 2,4-dihydroxybenzaldehyde. google.com The use of relatively inexpensive starting materials and the potential for high yields make it a viable option for industrial production. google.com

Another patent describes a process for the large-scale preparation of 2,4,5-trimethoxybenzaldehyde, which involves steps like bromination and hydrolysis. google.com While a different final product, the methodologies for handling large quantities of reactants and for purification are relevant to the industrial synthesis of substituted benzaldehydes. google.com The isolation and purification of the final product are critical steps in large-scale synthesis, and methods like crystallization and distillation are commonly employed to achieve high purity. google.com

The development of highly efficient and regioselective synthesis methods is crucial for industrial applications to avoid the formation of isomers and other impurities that are difficult to separate. google.com For instance, a patent highlights a process for the regioselective benzylation of 2,4-dihydroxybenzaldehyde that achieves a crude yield of 75-80% and an isolated yield of over 70%, a significant improvement over previous methods. google.com Such advancements in synthetic efficiency have direct and positive implications for the cost and environmental footprint of industrial production.

Chemical Reactivity and Transformation Pathways

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Its reactivity is a cornerstone of the molecule's synthetic utility.

Oxidation Reactions

The aldehyde group of 2,4-dihydroxy-5-methylbenzaldehyde can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry. khanacademy.org Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) under acidic conditions. Careful control of reaction conditions, such as pH, is crucial to prevent over-oxidation and potential degradation of the molecule. To achieve selectivity and protect the reactive hydroxyl groups from undesired reactions, they can be temporarily converted to acetyl groups.

A variety of other reagents can also effect the oxidation of aldehydes to carboxylic acids. For instance, 2-iodyloxybenzenesulfonic acid, which can be generated in situ, is a highly active catalyst for the oxidation of alcohols and aldehydes. organic-chemistry.org

Reduction Reactions

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding 2,4-dihydroxy-5-methylbenzyl alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). This reagent is chemoselective, meaning it will reduce the aldehyde without affecting the phenolic hydroxyl groups or the aromatic ring. google.com The reduction of aldehydes and ketones to alcohols is a well-established and widely used reaction in organic synthesis. youtube.com

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.memasterorganicchemistry.com This reaction can be either reversible or irreversible, depending on the nature of the nucleophile. masterorganicchemistry.com

In the case of this compound, the aldehyde group can undergo nucleophilic addition with a variety of nucleophiles. For example, the addition of hydrogen cyanide (HCN) leads to the formation of a cyanohydrin. This reaction involves the attack of the cyanide ion (CN⁻) on the carbonyl carbon, followed by protonation of the resulting alkoxide. pressbooks.pub

The reactivity of the aldehyde is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating hydroxyl and methyl groups on the ring increase the electron density at the carbonyl carbon, potentially making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). masterorganicchemistry.com

Phenolic Hydroxyl Group Reactivity

The two phenolic hydroxyl (-OH) groups on the aromatic ring are acidic and can participate in a variety of reactions, including esterification, etherification, and metal complexation.

Esterification and Etherification Reactions

The phenolic hydroxyl groups can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is often catalyzed by an acid. organic-chemistry.orgmdpi.com For instance, enzymatic esterification using lipases has been explored for the synthesis of phenolic esters, which can modify the physical properties and antioxidant activity of the parent compound. nih.gov The selective esterification of one hydroxyl group over the other can be challenging and may require the use of protecting groups or specific reaction conditions. google.com

Similarly, etherification of the phenolic hydroxyl groups can be achieved by reacting this compound with alkylating agents such as alkyl halides or sulfates in the presence of a base. core.ac.uk The Williamson ether synthesis is a classic method for preparing ethers from phenols. core.ac.uk The choice of base and reaction conditions can influence the degree of etherification, allowing for the synthesis of mono- or di-ethers. google.com Zirconium and hafnium complexes have been shown to catalyze the reductive etherification of hydroxybenzaldehydes. osti.gov

Metal Complexation Studies

The phenolic hydroxyl groups, in conjunction with the aldehyde's oxygen atom, can act as ligands to form coordination complexes with various metal ions. These complexes have been a subject of interest due to their potential applications in catalysis and materials science. For example, Schiff base ligands derived from the condensation of 2,4-dihydroxybenzaldehyde (B120756) with amines have been used to synthesize transition metal complexes with Cu(II), Ni(II), and Zn(II). sbmu.ac.ir These studies investigate the geometry and electronic properties of the resulting metal complexes. sbmu.ac.ir

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound contains three substituents—two hydroxyl (-OH) groups, a methyl (-CH₃) group, and an aldehyde (-CHO) group—that collectively influence its reactivity towards electrophiles. The hydroxyl and methyl groups are electron-donating and thus activating, while the aldehyde group is electron-withdrawing and deactivating. mnstate.eduuci.edu

The directing effects of these groups determine the position of substitution:

Hydroxyl groups (-OH): These are strongly activating, ortho-, para-directing groups. uci.edu The -OH at position 2 directs incoming electrophiles to position 3 (ortho) and 5 (para). The -OH at position 4 directs to position 3 and 5 (both ortho).

Methyl group (-CH₃): This is an activating, ortho-, para-directing group. uci.edu Located at position 5, it directs to position 6 (ortho) and 2 (para).

Aldehyde group (-CHO): This is a deactivating, meta-directing group. mnstate.edu It directs incoming electrophiles to positions 3 and 5.

The combined influence of these substituents makes the ring highly activated towards electrophilic attack. The positions 3 and 5 are strongly activated by the two hydroxyl groups and are also the meta positions relative to the deactivating aldehyde group. Position 6 is activated by the methyl group and the para-hydroxyl group. The powerful activating and directing effects of the two hydroxyl groups are generally dominant. Therefore, electrophilic substitution is predicted to occur preferentially at the positions most activated by the hydroxyl groups and least sterically hindered.

For instance, in nitration reactions involving similar phenolic aldehydes, substitution is often directed by the powerful hydroxyl groups. semanticscholar.orgoatext.com In the case of 2,4-dihydroxy acetophenone, nitration occurs at the 5-position. semanticscholar.org For this compound, the position C3 is ortho to both hydroxyl groups and meta to the aldehyde, making it a highly likely site for substitution. The C6 position is another potential site, being ortho to the C5-methyl group and ortho to the C1-aldehyde (though electronic effects from the aldehyde are meta-directing). The strong cumulative activation from the hydroxyl groups suggests that reactions like halogenation and nitration would proceed readily. libretexts.org

Condensation Reactions and Schiff Base Formation

The aldehyde functional group in this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. sbmu.ac.irscience.gov These reactions are fundamental in the synthesis of a wide array of organic compounds and coordination complexes.

Mechanism and Scope of Imine Formation

The formation of a Schiff base is a reversible reaction that typically proceeds in two main steps under slightly acidic conditions. researchgate.net

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate called a hemiaminal or carbinolamine. mdpi.comnih.gov

Dehydration: The hemiaminal is generally unstable and undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine. Protonation of the hydroxyl group in the hemiaminal facilitates its removal as water. researchgate.netnih.gov

The reaction is typically carried out by refluxing the aldehyde with a primary amine in a suitable solvent like ethanol. conicet.gov.arijser.in A wide range of aromatic and aliphatic amines can be used, demonstrating the broad scope of this transformation for creating diverse molecular structures.

Structural Characterization of Schiff Base Derivatives

Schiff bases derived from this compound are characterized using various spectroscopic and analytical techniques to confirm their structure.

Infrared (IR) Spectroscopy: A key piece of evidence for Schiff base formation is the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1614-1645 cm⁻¹. Concurrently, the C=O stretching band of the aldehyde disappears. The presence of a broad absorption band between 3311-3751 cm⁻¹ can be attributed to the phenolic -OH group, which may be involved in an intramolecular hydrogen bond with the imine nitrogen. sbmu.ac.irconicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-). The disappearance of the aldehyde proton signal (-CHO) is also indicative of a successful reaction. ijser.in

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, confirming the proposed structure. conicet.gov.ar

| Technique | Key Observation | Typical Range/Value | Reference |

|---|---|---|---|

| FT-IR | Imine (C=N) stretch | 1614-1645 cm⁻¹ | sbmu.ac.irconicet.gov.ar |

| FT-IR | Phenolic (O-H) stretch (H-bonded) | 3311-3751 cm⁻¹ (broad) | conicet.gov.ar |

| ¹H NMR | Azomethine (-CH=N-) proton signal | Varies (singlet) | ijser.in |

| Mass Spec | Molecular Ion Peak (M+) | Corresponds to calculated MW | conicet.gov.ar |

Reactivity in Multicomponent Reactions (e.g., Biginelli Reaction)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in organic synthesis. nih.gov The Biginelli reaction, a classic MCR, synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org

Mechanistic Investigations of Reaction Pathways

While aromatic aldehydes are standard components in the Biginelli reaction, research has shown that 2,4-Dihydroxybenzaldehyde exhibits a surprising lack of reactivity in this transformation. mdpi.com A theoretical study using Density Functional Theory (DFT) was conducted to understand this phenomenon by comparing its reactivity to that of 4-hydroxybenzaldehyde, which does yield the expected Biginelli adduct. mdpi.com

The investigation focused on the "iminium route," one of the proposed mechanisms for the Biginelli reaction. mdpi.comorganic-chemistry.org This pathway involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea/thiourea, which then reacts with the β-ketoester. The calculations revealed a significant difference in the activation free energy for the second stage of the reaction (the formation of the C-C bond between the iminium intermediate and the enol of the β-dicarbonyl compound) for the two aldehydes. mdpi.com

The activation energy for this crucial step was found to be substantially higher for 2,4-dihydroxybenzaldehyde compared to 4-hydroxybenzaldehyde. This high energy barrier effectively prevents the reaction from proceeding, thus explaining the experimental observation that 2,4-dihydroxybenzaldehyde is unreactive under typical Biginelli conditions. mdpi.com

Factors Influencing Reaction Efficacy and Product Formation

The efficacy of the Biginelli reaction and MCRs, in general, is influenced by several factors:

Electronic Effects of Substituents: As demonstrated by the case of 2,4-dihydroxybenzaldehyde, the electronic nature of the substituents on the aromatic aldehyde is critical. The presence of the ortho-hydroxyl group in 2,4-dihydroxybenzaldehyde, likely through intramolecular hydrogen bonding or other electronic effects, significantly increases the activation energy of a key step, thereby inhibiting the reaction. mdpi.com

Catalyst: The Biginelli reaction is typically acid-catalyzed, using either Brønsted or Lewis acids. wikipedia.org The choice of catalyst can significantly impact reaction yields and times. organic-chemistry.org

Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role. Solvent-free conditions have been shown to improve yields and shorten reaction times in some Biginelli protocols. organic-chemistry.org

Nature of Reactants: The structure of the other components (the β-dicarbonyl compound and the urea/thiourea derivative) also affects the reaction's outcome. The use of more complex or varied starting materials can lead to the generation of diverse libraries of compounds. nih.govbiomedres.us

While this compound is recalcitrant towards the Biginelli reaction, its reactive aldehyde and activated phenolic ring suggest potential utility in other types of MCRs, although specific examples are not widely reported. mdpi.comrsc.org The design of new MCRs often depends on carefully tuning the reactivity of each component to favor the desired reaction pathway over competing side reactions. nih.gov

Biological Activities and Pharmacological Potential

Antimicrobial Properties

Antibacterial Activity and Minimum Inhibitory Concentration (MIC) Studies

Research has demonstrated that 2,4-Dihydroxy-5-methylbenzaldehyde exhibits antibacterial properties. Studies have shown its effectiveness against various pathogenic bacteria. For instance, it has been identified as having antibacterial activity against four pathogenic bacteria: Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. biomolther.org

Derivatives of similar structures, such as 2,4-dihydroxybenzaldehyde (B120756), have also been investigated. Thiosemicarbazone derivatives of 2,4-dihydroxybenzaldehyde have shown activity against bacteria like Bacillus subtilis. researchgate.net Furthermore, other related benzaldehydes, like 2-hydroxy-4-methoxybenzaldehyde (B30951), have been studied for their antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The minimum inhibitory concentration (MIC) for 2-hydroxy-4-methoxybenzaldehyde against S. aureus was found to be 1024 µg/ml. nih.gov While specific MIC values for this compound are not extensively reported in the provided results, the general activity of dihydroxybenzaldehydes against bacteria is evident. For example, 2,5-dihydroxybenzaldehyde (B135720) and 2,3-dihydroxybenzaldehyde (B126233) have shown antimicrobial activity against a wide range of bovine mastitis S. aureus isolates, with a MIC₅₀ of 500 mg/L. frontiersin.org

Antifungal Activity

The antifungal potential of this compound and its derivatives has also been a subject of investigation. Studies on related compounds provide insights into this activity. For instance, derivatives of 2,4-dihydroxy-5-methylacetophenone have been synthesized and tested against several important plant fungal pathogens. nih.gov These derivatives displayed broad-spectrum antifungal activity against Cytospora sp., Glomerella cingulata, Pyricularia oryzae, Botrytis cinerea, and Alternaria solani. nih.gov One of the most active derivatives, isopropyl ketone 2g, showed IC₅₀ values ranging from 17.28 to 32.32 μg/mL. nih.gov

Research on other benzaldehydes indicates that the presence of an ortho-hydroxyl group can enhance antifungal activity by disrupting cellular antioxidation. nih.gov However, the addition of a methyl group has been observed to sometimes reduce the antifungal activities of benzaldehyde (B42025) analogs. nih.gov A study on a new substituted salicylaldoxime (B1680748) ligand derived from 2,4-dihydroxy-5-[(E)-phenyldiazenyl]benzaldehyde showed antifungal activity against Kluyveromyces fragilis, Rhodotorula rubra, and Saccharomyces cerevisiae. researchgate.net

Antioxidant Mechanisms and Radical Scavenging Activity

Phenolic compounds like this compound are known for their antioxidant properties. The antioxidant capacity of dihydroxybenzaldehydes is linked to their molecular structure, specifically the position of the hydroxyl groups. wiserpub.com These compounds can act as antioxidants through mechanisms that involve single electron transfer (SET) or hydrogen atom transfer (HAT). wiserpub.com

Studies on various dihydroxybenzaldehydes have shown that their antioxidant activity is related to the release of an electron from the hydroxyl groups. wiserpub.com The antioxidant capacity can be influenced by the pH, as the dissociation of hydroxyl groups can enhance this activity. wiserpub.com While specific radical scavenging data for this compound is not detailed in the search results, a related compound, 2,4-dihydroxybenzaldehyde (DHD), was found to slightly decrease the level of reactive oxygen species in stimulated macrophage cells. biomolther.org The general consensus is that dihydroxybenzaldehydes with electron-donating groups exhibit notable antioxidant activity. wiserpub.com

Anti-inflammatory Effects and Molecular Targets

2,4-Dihydroxybenzaldehyde (DHD), a close analog, has demonstrated significant anti-inflammatory activity. biomolther.org It has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. biomolther.org These enzymes are key mediators of the inflammatory response. The suppression of iNOS and COX-2 induction is considered a primary mechanism for its anti-inflammatory effects. biomolther.org

Furthermore, DHD exhibited in vivo anti-inflammatory activity in mouse models, reducing acetic acid-induced vascular permeability and carrageenan-induced air pouch inflammation. biomolther.org In the air pouch model, it significantly suppressed exudate volume and the number of polymorphonuclear leukocytes. biomolther.org The molecular targets for these effects appear to be within the NF-κB pathway, which is a crucial regulator of inflammatory gene expression. nih.gov

Cytotoxicity and Anticancer Potential

The cytotoxic effects of dihydroxybenzaldehydes against various cancer cell lines have been explored, suggesting potential for their use as chemopreventive or chemotherapeutic agents. nih.gov

In Vitro Cytotoxicity Assays (e.g., IC50 values)

While specific IC50 values for this compound were not found in the provided search results, studies on similar compounds provide valuable information. For instance, 2,4,5-trihydroxybenzaldehyde (B1348259) (2,4,5-THBA) has shown significant cytotoxicity against human leukemia HL-60 cells. nih.gov The cytotoxicity of these compounds is often evaluated using the MTT assay on various human cancer cell lines, such as human nasopharynx carcinoma cells (KB cells) and human hepatoblastoma (HepG2) cells. nih.gov

A study on 2,4-dihydroxybenzaldehyde (DHD) found that at the concentrations used to test for anti-inflammatory activity, it did not affect the viability of RAW264.7 macrophage cells. biomolther.org Another related compound, 2,4-dihydroxy-3-methylbenzaldehyde, has been noted for its potential dermal sensitization. thegoodscentscompany.com In the context of anti-angiogenic activity, DHD showed a significant inhibitory effect on chick chorioallantoic membrane (CAM) angiogenesis with an IC50 value of 2.4 μ g/egg . biomolther.org

Mechanisms of Action

The potential anticancer effects of compounds related to this compound are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Apoptosis Induction:

Research has shown that certain chalcone (B49325) derivatives, which share structural similarities with this compound, can induce apoptosis in cancer cells. For instance, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) has been observed to induce apoptosis in human leukemia K562 cells. nih.govresearchgate.net This induction of apoptosis is associated with the downregulation of the Bcl-2 protein, a key regulator of cell death, without affecting the expression of the pro-apoptotic Bax protein. nih.govresearchgate.net The resulting lower Bcl-2/Bax ratio is believed to be a critical factor in the apoptotic mechanism. nih.govresearchgate.net Furthermore, treatment with DMC leads to characteristic signs of apoptosis, such as chromatin condensation and fragmentation. nih.govresearchgate.net

Cell Cycle Arrest:

Derivatives of this compound have also been investigated for their ability to halt the cell cycle, a crucial process for cancer cell proliferation. Studies on novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives, which are synthesized from related starting materials, have demonstrated an ability to cause cell cycle arrest at the G2/M phase in breast cancer cells. rsc.org This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death. rsc.org Similarly, other compounds have been shown to arrest the cell cycle in the late G2 or prophase, indicating a specific interference with the mitotic process. nih.gov

Modulation of Molecular Chaperones

A significant area of investigation for the pharmacological potential of this compound derivatives is their interaction with molecular chaperones, particularly Heat shock protein 90 (Hsp90).

Hsp90 Inhibition:

Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous proteins, many of which are implicated in cancer development and progression. nih.govatlasgeneticsoncology.org Hsp90 is often overexpressed in cancer cells compared to normal cells. nih.gov Therefore, inhibiting Hsp90 is a promising strategy for cancer therapy as it can simultaneously disrupt multiple oncogenic signaling pathways. atlasgeneticsoncology.orgconicet.gov.ar

Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as small molecule inhibitors of Hsp90. nih.gov These compounds are designed to bind to the ATP-binding site in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity which is essential for its chaperone function. nih.govatlasgeneticsoncology.orgconicet.gov.ar This inhibition leads to the degradation of Hsp90 client proteins, including those involved in tumor growth and survival. atlasgeneticsoncology.orgnih.gov The selectivity of these inhibitors for cancer cells is enhanced by the fact that Hsp90 in tumor cells exists in a high-affinity complex with co-chaperones, making it more susceptible to inhibition. nih.gov

Research into pyrazole (B372694) derivatives has also identified potent Hsp90 inhibitors. atlasgeneticsoncology.orgsigmaaldrich.com These inhibitors have been shown to induce the degradation of key oncogenic proteins and exhibit antitumor activity. atlasgeneticsoncology.orgnih.gov

Antiviral Efficacy

While direct studies on the antiviral efficacy of this compound are limited, research on structurally related compounds provides insights into potential antiviral mechanisms. For instance, a nitrobenzene (B124822) derivative, MDL-860, has been shown to inhibit the replication of several picornaviruses. nih.gov The mechanism appears to involve the inhibition of an early event in viral replication that occurs after the virus uncoats but before the synthesis of viral RNA. nih.gov

Furthermore, derivatives of other benzaldehydes have been explored for their antiviral properties. Studies on chalcogen-zidovudine derivatives have demonstrated their potential to inhibit SARS-CoV-2 replication. mdpi.com These findings suggest that the benzaldehyde scaffold could be a valuable starting point for the development of new antiviral agents.

DNA Interaction Studies

The interaction of chemical compounds with DNA is a key mechanism for many therapeutic agents. Research into compounds related to this compound has explored their ability to cleave and bind to DNA.

DNA Cleavage Activity

Certain antitumor agents, such as the 1,2,4-benzotriazine (B1219565) 1,4-dioxides, which are structurally distinct but mechanistically relevant, induce DNA damage under hypoxic conditions found in solid tumors. nih.gov Their mechanism involves enzymatic reduction to form a radical that can lead to oxidative DNA damage. nih.gov Two potential pathways for this damage are the generation of a hydroxyl radical or a benzotriazinyl radical, both of which can cause DNA strand breaks by abstracting hydrogen atoms from the deoxyribose backbone. nih.gov

DNA Binding Studies

The interaction between small molecules and DNA can be driven by electrostatic forces. nih.gov DNA is a highly negatively charged molecule, which facilitates its interaction with positively charged molecules. nih.gov These electrostatic interactions are often the initial step in the binding process for many DNA-binding drugs and proteins. nih.gov While specific DNA binding studies for this compound were not found, the principles of electrostatic interactions are fundamental to how many small molecules associate with DNA.

Enzyme Inhibition Profiling

The ability of this compound and its derivatives to inhibit specific enzymes is another area of pharmacological interest.

Xanthine (B1682287) Oxidase Inhibition:

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that produces uric acid. nih.gov Inhibition of this enzyme is a therapeutic strategy for conditions like hyperuricemia and gout. nih.govnih.gov Studies on 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB), a derivative of a natural aldehyde, have shown it to be a potent inhibitor of xanthine oxidase. nih.govnih.gov The inhibitory activity of DHNB is dependent on its structure, with the aldehyde and catechol moieties being crucial for its function. nih.gov

Other Specific Enzyme Inhibition:

Derivatives of 2,4-dihydroxyacetophenone have been synthesized and evaluated as inhibitors of phosphodiesterase (PDE) enzymes, specifically PDE-1 and PDE-3. nih.gov These enzymes play important roles in cellular signaling, and their inhibition has therapeutic implications for various conditions.

Below is a data table summarizing the inhibitory activities of some related compounds.

| Compound/Derivative Class | Target Enzyme | Observed Effect |

| 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) | Xanthine Oxidase | Potent mixed-type inhibition nih.gov |

| 2,4-Dihydroxyacetophenone Derivatives | Phosphodiesterase-1 (PDE-1) | Noteworthy inhibitory efficacy nih.gov |

| 2,4-Dihydroxyacetophenone Derivatives | Phosphodiesterase-3 (PDE-3) | Noteworthy inhibitory efficacy nih.gov |

Neuroprotective Effects

Direct research into the neuroprotective activities of this compound is not extensively documented in current scientific literature. However, the therapeutic potential of related structures, particularly phenolic compounds and chromene derivatives, has been a subject of investigation. Excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors like the N-methyl-D-aspartate (NMDA) receptor leads to neuronal damage, is a key mechanism in neurodegenerative diseases such as Alzheimer's. nih.gov

Studies on newly synthesized chromene derivatives, which can be conceptually related to benzaldehyde structures, have demonstrated neuroprotective effects. For instance, the compound N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) has been shown to protect primary cultured rat cortical cells from excitotoxic neuronal damage induced by glutamate and NMDA. nih.gov This protection is attributed, in part, to the compound's antioxidant properties, which differ from the mechanism of established neuroprotective agents like memantine (B1676192). nih.gov While BL-M and memantine both offer neuroprotection, BL-M's activity is linked to its ability to counteract oxidative stress, a common factor in neurodegeneration. nih.gov These findings suggest that the core structure found in phenolic aldehydes could be a promising scaffold for developing novel neuroprotective agents.

Other Investigated Biological Activities (e.g., Immunosuppressant, Hepatoprotectant, Antiparasitic)

While specific studies on the immunosuppressant or antiparasitic activities of this compound are limited, research on its structural analogs has revealed significant hepatoprotective and anti-inflammatory potential.

Hepatoprotective Effects

The liver-protective capabilities of compounds structurally related to this compound have been demonstrated. A notable example is 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a chalcone derivative that shares the dihydroxy-dimethylphenyl moiety. In studies using a carbon tetrachloride (CCl₄)-induced acute liver injury model in mice, pretreatment with DMC showed significant hepatoprotective effects. nih.gov CCl₄ administration typically causes a sharp increase in serum levels of liver enzymes and markers of oxidative stress. nih.goveurekaselect.com Treatment with DMC was found to markedly decrease these indicators of liver damage. nih.gov

The mechanism behind this protective effect is linked to the attenuation of oxidative stress. nih.gov DMC administration enhanced the activity of the body's natural antioxidant enzyme systems and increased the levels of non-enzymatic antioxidants in the liver. nih.gov This combined action helps to inhibit lipid peroxidation, a key process in CCl₄-induced liver damage. nih.gov

Interactive Data Table: Hepatoprotective Effects of a Structural Analog (DMC)

| Parameter Measured | Effect of CCl₄ Insult | Effect of DMC Pretreatment | Reference |

|---|---|---|---|

| Serum Hepatic Enzymes (ALT, AST, etc.) | Significantly Increased | Significantly Decreased | nih.gov |

| Lipid Peroxidation Markers (MDA) | Increased | Decreased | nih.gov |

| Reactive Oxygen Species (ROS) | Increased | Decreased | nih.gov |

| Enzymatic Antioxidants (SOD, CAT, etc.) | Decreased | Markedly Increased | nih.gov |

| Non-enzymatic Antioxidants (Glutathione) | Decreased | Increased | nih.gov |

Anti-inflammatory and Anti-nociceptive Activities

The closely related compound 2,4-dihydroxybenzaldehyde (DHD), which lacks the 5-methyl group, has been investigated for its pharmacological activities. Research has shown that DHD possesses significant anti-inflammatory, anti-angiogenic, and anti-nociceptive (pain-reducing) properties. biomolther.org In animal models, DHD reduced inflammation and inhibited the formation of new blood vessels (anti-angiogenesis). biomolther.org

The anti-inflammatory effects of DHD are believed to stem from its ability to suppress the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage cells, DHD inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the inflammatory response. biomolther.org It also reduced the levels of reactive oxygen species in these cells. biomolther.org

Interactive Data Table: Pharmacological Activities of a Structural Analog (DHD)

| Activity | Model/Assay Used | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced air pouch (mice) | Suppressed exudate volume and leukocyte count. | biomolther.org |

| Anti-nociceptive | Acetic acid-induced writhing (mice) | Demonstrated significant pain-reducing activity. | biomolther.org |

| Anti-angiogenic | Chick chorioallantoic membrane (CAM) | Exhibited significant inhibition of angiogenesis. | biomolther.org |

| Mechanism of Action | LPS-stimulated RAW264.7 macrophages | Suppressed iNOS and COX-2 expression; reduced ROS. | biomolther.org |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies help to understand how a molecule's chemical structure influences its biological activity. For hydroxybenzaldehydes, SAR studies have often focused on their antioxidant capacity, which underpins many of their other pharmacological effects. researchgate.net

The antioxidant activity of phenolic aldehydes is highly dependent on the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. researchgate.net For instance, studies comparing various natural hydroxybenzaldehydes have shown that compounds like protocatechuic aldehyde, which has two adjacent hydroxyl groups, exhibit high antioxidant activity across different assay systems. researchgate.net In contrast, benzaldehydes with a single hydroxyl group, or with hydroxyl groups in other positions, may show negligible activity in some tests. researchgate.net The presence of methoxy (B1213986) groups, as seen in syringaldehyde, can also modulate this activity. researchgate.net These findings highlight that the specific arrangement of functional groups on the benzaldehyde scaffold is critical for its antioxidant potential.

Furthermore, derivatives of 2,4-dihydroxybenzaldehyde have been synthesized to explore their potential as therapeutic agents. For example, Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been rationally designed as potential inhibitors of Heat Shock Protein 90 (Hsp90), a target in cancer therapy. conicet.gov.ar While a comprehensive SAR was not established in initial studies, this approach led to the identification of potent compounds, suggesting that the dihydroxy phenyl imine scaffold is a valuable starting point for developing new inhibitors. conicet.gov.ar The ability to make diverse chemical modifications to this structure offers a pathway to discover more effective drug molecules. conicet.gov.ar

Applications and Derivatization in Advanced Materials and Medicinal Chemistry

Precursor in Medicinal Chemistry and Drug Discovery

The utility of 2,4-Dihydroxy-5-methylbenzaldehyde as a precursor in medicinal chemistry is a well-documented and expanding field of research. Its structural features are amenable to the synthesis of novel bioactive compounds, the development of sophisticated tools for biological research, and the design of ligands for biologically relevant metal complexes.

Design and Synthesis of Bioactive Derivatives

The core structure of this compound serves as a foundational element in the design and synthesis of a range of bioactive derivatives. A significant area of investigation has been its use in the development of small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction. google.comgoogle.com This interaction is a critical immune checkpoint that cancer cells can exploit to evade the body's immune response. google.comgoogle.com

Researchers have successfully synthesized a series of benzyloxy aromatic ring structure compounds using this compound as a key intermediate. google.comgoogle.com These compounds have demonstrated the potential to block the PD-1/PD-L1 interaction, thereby restoring the anti-tumor activity of T cells. google.comgoogle.com The synthesis often involves a Mitsunobu reaction, where the hydroxyl group of this compound is reacted with a suitable alcohol in the presence of triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD) or a similar azodicarboxylate. google.comgoogle.com

A notable example is the synthesis of compounds where this compound is linked to other aromatic moieties to create larger, more complex molecules with enhanced binding affinity for PD-L1. google.com These synthetic efforts have yielded derivatives with promising in vitro and in vivo anti-tumor effects. google.com

Below is a representative table of bioactive derivatives synthesized from this compound and their reported activities:

| Derivative Type | Synthetic Approach | Reported Bioactivity | Reference |

| Benzyloxy aromatic ring structures | Mitsunobu reaction with various alcohols | PD-1/PD-L1 inhibition | google.comgoogle.com |

| Substituted benzaldehydes | Exploitation of compound's reactivity | Cytotoxic effects on cancer cell lines | researchgate.net |

| Linear aliphatic amine-linked triaryl derivatives | Multi-step synthesis involving this compound | Potent small-molecule inhibitors of the PD-1/PD-L1 interaction | google.com |

Development of Chemical Probes for Biological Research

While the direct application of this compound in the development of chemical probes is not extensively documented, its versatile chemical nature makes it a plausible candidate for such purposes. Chemical probes are essential tools in chemical biology for understanding the function of biomolecules in their native environment. The aldehyde and phenol (B47542) functionalities of this compound could be modified to incorporate reporter tags, such as fluorophores or biotin, allowing for the visualization and tracking of its derivatives within biological systems.

Ligand Design for Metal Complexes in Biological Systems

The design of ligands for metal complexes with biological applications is another area where this compound and its derivatives show potential. The two hydroxyl groups and the aldehyde oxygen atom on the aromatic ring provide potential coordination sites for metal ions. The formation of stable metal complexes can significantly alter the biological properties of the organic ligand, sometimes leading to enhanced therapeutic or diagnostic capabilities.

Optical and Electronic Materials

The application of this compound extends beyond the biomedical field into the realm of materials science, although research in this area appears to be less developed.

Nonlinear Optical Materials Development

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The development of organic NLO materials often focuses on molecules with a high degree of conjugation and a significant difference between the ground and excited state dipole moments.

While aromatic aldehydes can be precursors to NLO-active chromophores, there is a lack of specific research data on the development and characterization of nonlinear optical materials derived from this compound. The presence of both electron-donating hydroxyl groups and an electron-withdrawing aldehyde group on the benzene (B151609) ring could, in principle, be exploited for the design of push-pull systems, which are a common feature of NLO chromophores. However, dedicated studies to explore and optimize this potential have not been found in the available literature.

Liquid Crystal Synthesis

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in displays and other electro-optical devices. The synthesis of liquid crystalline compounds often involves the creation of molecules with a rigid, anisotropic shape, typically containing a central core and flexible terminal chains.

Aromatic aldehydes can serve as building blocks for the synthesis of Schiff base liquid crystals, where the aldehyde group reacts with an amine to form an imine linkage, which contributes to the rigidity of the molecular core. Despite this general synthetic utility, there is no readily available research that specifically details the use of this compound in the synthesis of liquid crystalline materials. The specific substitution pattern and the presence of the hydroxyl and methyl groups may influence the mesomorphic properties in ways that have not yet been systematically investigated.

Derivatives as Analytical Reagents

The chemical architecture of this compound, featuring reactive hydroxyl and aldehyde functional groups, makes it a valuable precursor for the synthesis of specialized analytical reagents. In particular, its derivatives, most notably Schiff bases, have garnered significant attention in the field of analytical chemistry for their ability to act as sensitive and selective chemosensors for various metal ions.

Schiff bases are synthesized through the condensation reaction of the aldehyde group of this compound (or its close isomer 2,4-dihydroxybenzaldehyde) with a primary amine. The resulting imine (-C=N-) linkage, in conjunction with the hydroxyl groups on the aromatic ring, creates a polydentate ligand capable of forming stable complexes with metal ions. This complexation often results in a distinct and measurable change in the molecule's photophysical properties, such as color or fluorescence, allowing for the qualitative and quantitative detection of the target ion.

Research has demonstrated the utility of these derivatives in detecting a range of metal ions. For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have been developed as facile optical probes for ions such as Aluminum (Al³⁺). researchgate.net The binding of the metal ion to the Schiff base ligand alters its electronic structure, leading to a significant and selective response in its absorption or emission spectra. researchgate.net This principle has been extended to the detection of other environmentally and biologically significant metal ions. Studies have reported the synthesis of Schiff base ligands from 2,4-dihydroxybenzaldehyde and various amines (e.g., α-naphthylamine, aminophenols) to create colorimetric or fluorescent sensors for copper (Cu²⁺), iron (Fe³⁺), and vanadium (V⁵⁺). nih.govsbmu.ac.irsbmu.ac.ir The selectivity of these sensors is dictated by the specific structure of the Schiff base and the nature of the coordination environment it provides for the metal ion.

The excellent complexation ability of these Schiff base ligands has cemented their role in analytical chemistry. sbmu.ac.ir The formation of these metal complexes can be monitored using techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry. sbmu.ac.irsbmu.ac.ir

Table 1: Selected Schiff Base Derivatives of Dihydroxybenzaldehydes as Analytical Reagents

| Parent Aldehyde | Reactant for Derivative | Target Analyte (Metal Ion) | Detection Method | Key Finding |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | ortho-Aminophenol | Al³⁺ | Fluorescence Spectroscopy | The resulting Schiff base (SB-2) acts as an extraordinarily selective and sensitive fluorescent sensor for Al³⁺ ions. researchgate.net |

| 3-Formyl Chromone and 2-Aminophenol (Forms a related Schiff base structure) | N/A | Cu²⁺, Fe³⁺, V⁵⁺ | Colorimetric Analysis (UV-Vis) | The ligand showed selective colorimetric sensing for Cu²⁺, Fe³⁺, and V⁵⁺ in aqueous solutions. nih.gov |

| 2,4-Dihydroxybenzaldehyde | α-Naphthylamine | Cu(II), Ni(II), Zn(II) | UV-Vis, Molar Conductance, Magnetic Susceptibility | Synthesized a new N₂O₂ type Schiff base that forms stable complexes, allowing for structural and electronic characterization of the bound metal ions. sbmu.ac.irsbmu.ac.ir |

| 2,4-Dihydroxybenzaldehyde | Benzoylhydrazone | Various Transition Metals | Spectroscopic and Electrochemical Techniques | The resulting Schiff base behaves as a tridentate ligand, forming stable chelates with metal ions, which can be studied by various analytical methods. researchgate.net |

Applications in Flavor and Fragrance Research (Academic Perspectives)

From an academic and regulatory standpoint, the potential application of this compound and its close isomers in the flavor and fragrance industry is a subject of significant constraint and scientific interest. The primary focus of research in this area is often on structure-activity relationships and safety evaluation rather than on direct application as a flavoring or fragrance ingredient.

Aromatic aldehydes as a class are well-known for their sensory properties, contributing to the characteristic scents of materials like cinnamon and almond. nih.gov However, the specific substitution pattern of the benzene ring dramatically influences both the organoleptic properties and the toxicological profile. For instance, the isomer 2,4-dihydroxy-3-methylbenzaldehyde is explicitly prohibited for use as a fragrance ingredient by the International Fragrance Association (IFRA) due to its potential for dermal sensitization. thegoodscentscompany.com This regulatory stance is based on scientific assessment and highlights the importance of academic research into the potential adverse effects of such compounds.

Direct academic research on the specific flavor and fragrance profile of this compound is limited. Commercial sources often explicitly state that related compounds like 2-hydroxy-5-methylbenzaldehyde are "not for fragrance use" and "not for flavor use". thegoodscentscompany.com This lack of application stems from safety concerns and potentially undesirable organoleptic properties.

Academic interest in this family of compounds often pivots to related, naturally occurring benzaldehydes that are established flavorants. For example, extensive research exists on 2-hydroxy-4-methoxybenzaldehyde (B30951) , an isomer of vanillin (B372448), which is a significant flavor compound found in the roots of medicinal plants like Hemidesmus indicus. researchgate.neti-scholar.in Studies on such compounds explore their biosynthesis, natural occurrence, and medicinal properties, providing a broader academic context for the study of substituted benzaldehydes. researchgate.neti-scholar.in The investigation into why one isomer like vanillin is a globally used flavor, while a structurally similar dihydroxy-methylbenzaldehyde is prohibited, is a key academic question, driving research into metabolic pathways, receptor interactions, and toxicology.

Table 2: Academic and Regulatory Perspectives on Related Benzaldehydes

| Compound | CAS Number | Application Status in Flavor/Fragrance | Academic/Regulatory Note |

|---|---|---|---|

| 2,4-Dihydroxy-3-methylbenzaldehyde | 6248-20-0 | Prohibited | Should not be used as a fragrance ingredient due to dermal sensitization concerns identified by IFRA. thegoodscentscompany.com |

| 2-Hydroxy-5-methylbenzaldehyde | 613-84-3 | Not for use | Listed as not for fragrance or flavor use by chemical suppliers focused on research. thegoodscentscompany.com |

| 2-Hydroxy-4-methoxybenzaldehyde | 121-34-6 | Flavoring Agent | A naturally occurring flavor compound and isomer of vanillin, found in medicinal plants and subject to extensive academic research for its flavor properties and bioactivity. researchgate.neti-scholar.in |

| Benzaldehyde (B42025) | 100-52-7 | Flavoring Agent | A widely used aromatic aldehyde known for its characteristic almond odor; subject of numerous academic studies on its sensory and biological properties. nih.gov |

Patent Landscape and Emerging Research Trends

Overview of Patent Literature and Intellectual Property

The patent landscape for 2,4-Dihydroxy-5-methylbenzaldehyde is primarily focused on its synthesis and its role as a crucial building block for more complex molecules. Intellectual property in this area can be broadly categorized into process patents for the compound itself or its close analogs, and composition of matter patents for novel compounds derived from it.

Patents related to the synthesis of dihydroxybenzaldehyde derivatives often emphasize methodologies for large-scale production, improved yield, and regioselectivity. For instance, processes for preparing substituted p-hydroxybenzaldehyde derivatives through the oxidation of p-cresol precursors in the presence of a base and a cobalt catalyst have been patented. While not specific to this compound, these patents cover a class of compounds to which it belongs and highlight the industrial interest in efficient manufacturing of hydroxybenzaldehydes.

Furthermore, patents have been granted for the regioselective synthesis of related compounds like 4-benzyloxy-2-hydroxy-benzaldehyde from 2,4-dihydroxybenzaldehyde (B120756), achieving high yields crucial for commercial viability. These synthetic strategies are relevant as they can often be adapted for the production of this compound. The primary goal of such patents is to secure cost-effective and efficient routes to these valuable intermediates.

The use of this compound as a starting material is also a key feature of the patent literature. It serves as a precursor in the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry. While specific patents naming this compound as a reactant for a final patented product are part of a broader chemical space, its utility is implicitly protected through the novelty of the final compounds.

A summary of representative patent areas is presented in the table below.

| Patent Focus Area | Description | Relevance to this compound |

| Synthesis Methods | Patents detailing novel or improved processes for the production of hydroxybenzaldehydes, focusing on yield, purity, and cost-effectiveness. | Methodologies can be applied or adapted for the synthesis of this compound. |

| Regioselective Reactions | Intellectual property covering selective chemical modifications of dihydroxybenzaldehydes at a specific hydroxyl group. | Crucial for the synthesis of specific derivatives of this compound for targeted applications. |

| Intermediates for Complex Molecules | Patents for complex final products where a dihydroxybenzaldehyde derivative is a key intermediate in the synthetic pathway. | This compound is a valuable intermediate for creating novel, patentable compounds. |

Analysis of Recent Research Advancements and Future Directions

Recent research involving this compound and its analogs has been concentrated in the fields of synthetic organic chemistry and medicinal chemistry. The compound's reactivity, stemming from its aldehyde and hydroxyl functional groups, makes it a valuable precursor for a diverse range of molecules.

Synthetic Applications: A significant body of research focuses on utilizing this compound as a starting material for the synthesis of heterocyclic compounds. These include coumarins, chromones, and chalcones, which are known to possess a wide spectrum of biological activities. The condensation of the aldehyde group with active methylene compounds and the cyclization involving the hydroxyl groups are common synthetic strategies.

Biological Activities of Derivatives: While the compound itself has not been the primary subject of extensive biological investigation, its derivatives have shown promise in several areas:

Antimicrobial Activity: Schiff bases and other derivatives synthesized from this compound have been investigated for their potential as antimicrobial agents. For example, a sulfonic acid-based imine derived from 2-hydroxy-5-methylbenzaldehyde demonstrated effectiveness against Staphylococcus aureus and Enterococcus faecalis dergipark.org.tr. Research on other dihydroxybenzaldehyde derivatives has also shown antimicrobial activity against pathogens like bovine mastitis-causing S. aureus frontiersin.org.

Antioxidant Properties: The phenolic nature of this compound suggests that it and its derivatives could possess antioxidant capabilities. Studies on various dihydroxybenzaldehyde isomers have explored the relationship between the position of the hydroxyl groups and their antioxidant capacity wiserpub.comwiserpub.com. This suggests a promising avenue for designing potent antioxidants based on the 2,4-dihydroxy-5-methyl scaffold.

Anticancer and Other Biological Activities: Research on structurally similar compounds indicates potential for broader biological applications. For instance, an isomer, 2,4-dihydroxy-6-methylbenzaldehyde, has been investigated for its potential in treating neoplasms and digestive disorders. Furthermore, 2,4-dihydroxybenzaldehyde has been shown to have anti-inflammatory, anti-angiogenic, and anti-nociceptive activities biomolther.org.

Future Directions: The future research trajectory for this compound is likely to follow these paths:

Synthesis of Novel Derivatives: The development of new synthetic methodologies to create a wider library of derivatives, including Schiff bases, hydrazones, and various heterocyclic systems.

Systematic Biological Screening: Comprehensive evaluation of the synthesized derivatives for a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Structure-Activity Relationship (SAR) Studies: In-depth studies to understand how the structural features of the derivatives influence their biological activity, which will guide the design of more potent and selective compounds.

Unexplored Areas and Research Gaps

Despite the progress in the synthesis of its derivatives, there are several areas related to this compound that remain largely unexplored. Identifying these research gaps can open up new avenues for investigation.

Intrinsic Biological Profile: A significant research gap is the lack of comprehensive studies on the intrinsic biological activities of this compound itself. Most of the research focuses on its derivatives, leaving the pharmacological profile of the parent molecule largely uncharacterized. A thorough investigation of its own potential antioxidant, antimicrobial, and anti-inflammatory properties is warranted.

Material Science Applications: The potential applications of this compound in materials science are yet to be systematically explored. Substituted phenolic compounds are often used in the development of polymers, resins, and dyes. Its functional groups could be exploited for creating novel materials with specific thermal, optical, or electronic properties.

Comparative Studies: There is a lack of direct comparative studies of this compound with its other isomers, such as 2,4-dihydroxy-3-methylbenzaldehyde or 2,4-dihydroxy-6-methylbenzaldehyde. Such studies would provide valuable insights into how the position of the methyl group on the aromatic ring influences the chemical reactivity and biological activity of the molecule.

The table below summarizes the identified research gaps and potential future research directions.

| Research Gap | Potential Future Research Direction |

| Limited Data on Intrinsic Bioactivity | Conduct comprehensive in-vitro and in-vivo studies on the antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties of this compound. |

| Unexplored Potential in Materials Science | Investigate the use of this compound as a monomer or cross-linking agent in polymer synthesis, or as a precursor for functional dyes and coatings. |

| Lack of Isomer-Specific Comparative Analysis | Perform parallel synthesis and biological evaluation of different methyl-substituted 2,4-dihydroxybenzaldehyde isomers to establish clear structure-activity relationships. |

Q & A

Q. Table 1: Comparative Reaction Conditions for Analogous Benzaldehydes